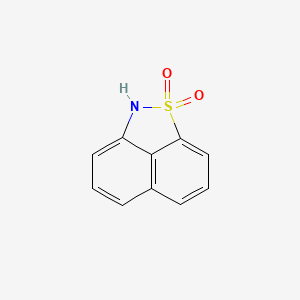

1,8-Naphthosultam

Descripción

Significance and Research Trajectory of Naphthalene-Based Heterocycles

Naphthalene (B1677914), a simple bicyclic aromatic hydrocarbon, serves as a foundational scaffold in the development of a multitude of heterocyclic compounds. ijpsjournal.com Over the past few decades, these π-conjugated ring systems have garnered substantial interest in both academic and industrial research sectors. ijpsjournal.com The structural rigidity and extended aromaticity of the naphthalene core allow for diverse chemical modifications, leading to a wide array of derivatives with significant biological activities.

The research trajectory of naphthalene-based heterocycles is prominently marked by their extensive applications in medicinal chemistry. These compounds have been reported to exhibit a broad spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, antiviral, antitubercular, and anticonvulsant activities. ijpsjournal.comsemanticscholar.orgrsc.org For instance, well-known drugs like Nafcillin, Bedaquiline, and Naproxen feature the naphthalene nucleus. rsc.org The versatility of the naphthalene scaffold allows it to be combined with other biologically active moieties, creating hybrid drugs with potential for treating multifactorial diseases. rsc.org Beyond medicine, naphthalene derivatives are also investigated for their unique optical and electronic properties, finding use in the development of new functional materials. researchgate.net

Historical Context of 1,8-Naphthosultam Research

Significant academic interest in this compound as a pharmacophore gained momentum towards the end of the 20th century. A notable milestone was a 1999 study that identified the 1,8-naphthosultamyl group as a novel pharmacophore with activity against methicillin-resistant Staphylococcus aureus (MRSA) when incorporated into carbapenem (B1253116) antibiotics. nih.gov This discovery highlighted the potential of the sultam moiety to interact with biological targets like penicillin-binding proteins (PBP2a) and spurred further investigation into its medicinal chemistry applications. nih.gov Research has also delved into its fundamental coordination chemistry, exploring its ability to act as a ligand in metal complexes. researchgate.net

Current Research Landscape and Interdisciplinary Relevance of this compound

The current research landscape for this compound is multifaceted, spanning organic synthesis, medicinal chemistry, and materials science. Its rigid structure makes it an attractive building block and a functional moiety in various chemical contexts.

In organic synthesis , this compound is utilized as a chiral auxiliary. thieme-connect.dewikipedia.orgyork.ac.uk A chiral auxiliary is a stereogenic unit temporarily attached to a substrate to control the stereochemical outcome of a reaction, after which it can be removed. wikipedia.orgchemeurope.com The inherent chirality and conformational rigidity of certain naphthosultam derivatives allow for high levels of stereocontrol in reactions such as asymmetric alkylations and aldol (B89426) reactions. thieme-connect.de

In medicinal chemistry , research continues to build on its identity as a bioactive pharmacophore. Beyond its initial discovery in anti-MRSA agents, this compound and its derivatives have been investigated as potential treatments for tuberculosis by targeting enzymes like thymidine (B127349) monophosphate kinase from Mycobacterium tuberculosis. researchgate.net Its derivatives are also explored as ligands for various biological receptors. scispace.comresearchgate.net

In coordination chemistry and materials science , the deprotonated nitrogen atom of the sultam ring serves as a coordination site for metal ions. researchgate.net Researchers have synthesized and characterized platinum complexes bearing the this compound ligand, studying their geometry and bonding. researchgate.net Furthermore, recent quantum-chemical studies have investigated the electronic and optical properties of this compound derivatives, suggesting that specific substituents can tune their fluorescence, with potential applications in optical bioimaging. researchgate.netrcsi.science

Overview of Key Derivative Classes and Their Academic Importance

The academic importance of this compound is largely defined by the properties and applications of its various derivative classes, which are primarily achieved through functionalization at the nitrogen atom or the aromatic naphthalene core.

N-Functionalized Derivatives: Modification at the sultam nitrogen is a common strategy to create new derivatives.

N-Acylnaphthosultams: These are particularly important in asymmetric synthesis where the naphthosultam acts as a chiral auxiliary. The N-acyl group activates the α-position for enolization, and the rigid sultam framework directs the approach of electrophiles, leading to high diastereoselectivity. thieme-connect.de

Metal Complexes: The nitrogen atom, after deprotonation, can coordinate to transition metals like platinum, forming stable complexes. researchgate.net These studies are crucial for understanding the fundamental coordination chemistry of such ligands and for developing new metal-based catalysts or therapeutics.

C-Functionalized Derivatives: Introducing substituents onto the naphthalene ring system allows for the fine-tuning of the molecule's steric and electronic properties.

Azo-Derivatives: Coupling reactions with arenediazonium salts can introduce arylazo groups at the C2 or C4 positions of the naphthosultam ring, creating chromophoric systems. researchgate.net

Pharmacophore Hybrids: The this compound moiety can be incorporated into larger, more complex molecules. For example, it has been attached to the 2-position of 1β-methyl carbapenems, where it functions as a critical component for binding to bacterial proteins and exerting anti-MRSA activity. nih.gov A practical, large-scale synthesis for such a side chain has been developed, underscoring its pharmaceutical relevance. acs.org

The diverse applications of these derivatives are summarized in the table below.

| Derivative Class | Key Academic Importance | Research Area |

| N-Acylnaphthosultams | Used as chiral auxiliaries to control stereochemistry in asymmetric synthesis. thieme-connect.de | Organic Synthesis |

| Metal Complexes | Act as ligands for transition metals, enabling the study of coordination chemistry and the development of new catalysts. researchgate.net | Coordination Chemistry |

| Azo-Derivatives | Form colored compounds with potential applications as dyes or molecular switches. researchgate.net | Materials Science |

| Pharmacophore Hybrids | Serve as a key structural component in the design of novel therapeutic agents, such as antibiotics and antituberculars. researchgate.netnih.gov | Medicinal Chemistry |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2λ6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaene 2,2-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2S/c12-14(13)9-6-2-4-7-3-1-5-8(11-14)10(7)9/h1-6,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOBYPSNNFBRLIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)NS(=O)(=O)C3=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90209060 | |

| Record name | 2H-Naphth(1,8-cd)isothiazole 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90209060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

603-72-5 | |

| Record name | 2H-Naphth[1,8-cd]isothiazole, 1,1-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=603-72-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-Naphth(1,8-cd)isothiazole 1,1-dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000603725 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-Naphth(1,8-cd)isothiazole 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90209060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2H-naphth[1,8-cd]isothiazole 1,1-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.142 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivatization Strategies of 1,8 Naphthosultam

Classical and Contemporary Synthetic Routes to 1,8-Naphthosultam Scaffolds

The formation of the this compound ring system can be achieved through several synthetic pathways, primarily involving the cyclization of appropriately substituted naphthalene (B1677914) precursors.

The construction of the sultam ring fused to the naphthalene core is typically achieved through intramolecular cyclization reactions. A classical and direct method involves starting from 8-amino-1-naphthalenesulfonic acid. chemicalbook.com The potassium salt of this acid is a common precursor for the synthesis of this compound. chemicalbook.com

Another prominent annulation strategy involves the intramolecular cyclization of secondary sulfonamides. This method has been applied to the synthesis of various sultam-containing rings. researchgate.net A more specific application of this approach is the intramolecular sulfonylamidomethylation of 2-naphthylmethanesulfonamides, which yields naphthosultams. acs.org This demonstrates a versatile route to fused heterocyclic systems.

The this compound core can undergo electrophilic substitution, such as Friedel-Crafts reactions, to introduce functional groups onto the aromatic ring. acs.org When this compound is treated with acyl chlorides (like acetyl or benzoyl chloride) or arylsulfonyl chlorides in the presence of aluminum chloride, substitution occurs preferentially at the 4-position of the naphthalene nucleus. acs.org This reaction provides a direct method for synthesizing 4-acyl and 4-arylsulfonyl derivatives in good yields. acs.org

Similarly, N-methyl-1,8-naphthosultam undergoes Friedel-Crafts acylation to yield the corresponding 4-acylated products. acs.org The reaction's success highlights the stability of the sultam ring under these electrophilic substitution conditions, which is analogous to the behavior of the related l-naphthol-8-sulfonic acid sultone. acs.org The structures of these products were confirmed through their synthesis and characterization, with no other isomers being isolated from the crude reaction mixture. acs.org

| Starting Material | Acylating Agent | Product | Position of Substitution |

|---|---|---|---|

| This compound | Acetyl chloride | 4-Acetyl-1,8-naphthosultam | 4 |

| This compound | Benzoyl chloride | 4-Benzoyl-1,8-naphthosultam | 4 |

| This compound | p-Nitrobenzoyl chloride | 4-(p-Nitrobenzoyl)-1,8-naphthosultam | 4 |

| This compound | Benzenesulfonyl chloride | 4-Benzenesulfonyl-1,8-naphthosultam | 4 |

| N-Methyl-1,8-naphthosultam | Acetyl chloride | N-Methyl-4-acetyl-1,8-naphthosultam | 4 |

| N-Methyl-1,8-naphthosultam | Benzoyl chloride | N-Methyl-4-benzoyl-1,8-naphthosultam | 4 |

Annulation Techniques for this compound Formation

Functionalization and Derivatization Approaches

Once the this compound scaffold is formed, it can be further modified at the nitrogen atom or on the aromatic core to create a diverse range of derivatives.

The nitrogen atom of the sultam ring is a key site for functionalization. N-alkylation is a common transformation for amines and related compounds. wikipedia.org The N-H bond in this compound can be deprotonated using a base like sodium tert-butoxide to form the corresponding sodium salt. researchgate.net This anionic intermediate is nucleophilic and can react with various electrophiles. For instance, its reaction with cis-dichlorobis(phosphine)platinum complexes leads to the formation of platinum complexes bearing the this compound ligand. researchgate.net

More conventional N-alkylation strategies have been used to synthesize derivatives with potential applications. nih.gov Microwave-assisted synthesis has been employed for the N-alkylation of this compound with long-chain arylpiperazines, such as those with a hexyl carbon chain, in solvents like acetonitrile (B52724) or water. nih.govresearchgate.net Besides alkylation, the nitrogen can also be acylated using various acyl or aroyl chlorides. acs.org

| Reagent/Method | Resulting Derivative Group | Reference |

|---|---|---|

| Sodium tert-butoxide, then [Pt(PR₃)₂(L)Cl] | N-platinated sultam complex | researchgate.net |

| Halogenated long-chain arylpiperazines (Microwave-assisted) | N-(long-chain arylpiperazinyl) | nih.govresearchgate.net |

| Acyl/Aroyl/Arylsulfonyl chlorides | N-Acyl/Aroyl/Arylsulfonyl | acs.org |

Introducing substituents directly onto the naphthalene core of the pre-formed this compound is a key strategy for tuning its properties. As established by Friedel-Crafts reactions, electrophilic substitution preferentially occurs at the 4-position. acs.org While direct halogenation of the this compound is not extensively detailed in the provided literature, studies on the related 1,8-naphthalic anhydride (B1165640) system offer insights. Bromination of 1,8-naphthalic anhydride is noted to be more selective than chlorination. mdpi.com Halogenation of alkanes, in general, proceeds via a free-radical chain reaction, but for aromatic systems like naphthalene, electrophilic substitution is the more common pathway. libretexts.org The incorporation of acyl and sulfonyl groups via the Friedel-Crafts reaction remains the most clearly documented method for adding substituents to the naphthosultam aromatic core. acs.org

While structurally distinct from sultams, 1,8-naphthalimides are an important class of compounds derived from the related 1,8-naphthalic anhydride. rsc.org The synthesis of imine-containing 1,8-naphthalimide (B145957) derivatives has been achieved through condensation reactions. semanticscholar.orgmdpi.com A general route involves starting with 1,8-naphthalic anhydride, which is first converted to an N-substituted naphthalimide. rsc.orgresearchgate.net

Specifically, novel unsymmetrical imino-1,8-naphthalimides can be synthesized under eco-friendly conditions. semanticscholar.orgmdpi.com The synthesis starts with a precursor like 3-amino-N-hexyl-1,8-naphthalimide. semanticscholar.orgmdpi.com This amino-naphthalimide is then dissolved in methanol (B129727) and undergoes a condensation reaction with an appropriate aldehyde at room temperature. semanticscholar.orgmdpi.com This method has been used to produce a series of imino-1,8-naphthalimides substituted at the 3-C position with various aromatic groups via an imine linkage. semanticscholar.orgmdpi.com

| Starting Amine | Aldehyde Reagent | Resulting Imine Substituent (at 3-C position) |

|---|---|---|

| 3-Amino-N-hexyl-1,8-naphthalimide | 9-Anthracenecarboxaldehyde | 9-Anthracene |

| 3-Amino-N-hexyl-1,8-naphthalimide | 1-Naphthaldehyde | 1-Naphthalene |

| 3-Amino-N-hexyl-1,8-naphthalimide | 1-Pyrenecarboxaldehyde | 1-Pyrene |

| 3-Amino-N-hexyl-1,8-naphthalimide | 4-[(2-Cyanoethyl)methylamino]benzaldehyde | (2-Cyanoethyl)methylamino-4-benzyle |

| 3-Amino-N-hexyl-1,8-naphthalimide | 4-Phenyl-benzaldehyde | 4-Phenyl-benzene |

| 3-Amino-N-hexyl-1,8-naphthalimide | 4-(2-Phenyleth-1-ynyl)benzaldehyde | 4-(2-Phenyleth-1-ynyl)benzene |

Design and Synthesis of Photoinitiator Derivatives Based on Naphthalimide Scaffolds

The 1,8-naphthalimide framework is a versatile platform for designing novel photoinitiators, particularly for free-radical polymerization initiated by visible light sources like LEDs. mdpi.com Researchers have developed several derivatives capable of initiating polymerization, often as part of multi-component systems. rsc.org

One strategy involves the synthesis of N-[2-(dimethylamino)ethyl]-1,8-naphthalimide derivatives (ANNs) with various substituents at the 4-position of the naphthalimide skeleton. rsc.org The synthesis typically starts from 4-bromo-1,8-naphthalic anhydride or 4-nitro-1,8-naphthalic anhydride. For instance, 4-amino-N-((dimethylamino)ethyl)-1,8-naphthalimide (ANN1) can be synthesized from 4-amino-1,8-naphthalic acid anhydride and N,N-dimethylethylenediamine in refluxing ethanol. rsc.org Further derivatization can introduce secondary and tertiary amine substituents. rsc.org These ANNs, particularly those with secondary (ANN2) or tertiary (ANN3) amine groups, can act as single-component photoinitiators for acrylate (B77674) polymerization under a 405 nm LED. rsc.org When combined with additives such as iodonium (B1229267) salts or N-vinylcarbazole, their efficiency in both free-radical and cationic photopolymerization under various LEDs (385 nm, 405 nm, 455 nm, 470 nm) is significantly enhanced. rsc.org

Another approach focuses on creating naphthalimide aryl sulfide (B99878) derivatives (NASs) as Norrish Type I photoinitiators. acs.org These are synthesized by reacting a 4-bromo-1,8-naphthalimide derivative with an aryl thiol. The resulting NAS compounds can efficiently initiate the free-radical photopolymerization of acrylates under a 405 nm UV LED. acs.org A key advantage of these NAS photoinitiators is their excellent stability in sunlight, which simplifies the handling and storage of photocurable formulations. acs.org

The synthesis of various 1,8-naphthalimide derivatives for use in three-component photoinitiating systems (with an iodonium salt and a phosphine) has also been explored. mdpi.comresearchgate.net These systems are effective for the polymerization of methacrylates upon exposure to LEDs at 395, 405, and 470 nm. mdpi.com The synthetic routes often involve nucleophilic substitution on a bromo-substituted naphthalimide precursor to introduce various amine functionalities. mdpi.com

Table 1: Synthesis of N-[2-(dimethylamino)ethyl]-1,8-naphthalimide Photoinitiators

| Precursor | Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4-bromo-1,8-naphthalic anhydride | N,N-dimethylethylenediamine, Ethanol | Reflux, 2.5 h | ANN0 | - | rsc.org |

Synthesis of Boron-Chelated 1,8-Naphthalimide Complexes

Tetra-coordinated boron complexes derived from 1,8-naphthalimide are of significant interest due to their luminescent properties and potential applications in bioimaging and optoelectronics. rsc.orgrsc.org The general strategy involves synthesizing a 1,8-naphthalimide-based ligand with a chelating motif, which then coordinates to a boron center.

One synthetic route involves the creation of N,O-chelated tetra-coordinated boron complexes. rsc.org The synthesis begins with the preparation of a ligand, such as 2-butyl-6-hydroxy-5-(1,4,5-triphenyl-1H-imidazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione (L), through a one-step condensation reaction. rsc.org This ligand is then treated with a boron source to form the complex. For example:

Reacting the ligand (L) with boron trifluoride etherate (BF₃·OEt₂) using diisopropylethylamine as a base yields the difluoro boron complex. rsc.org

Reacting the ligand (L) with triphenylborane (B1294497) or pentafluorotriphenylborane yields the corresponding aryl boron complexes. rsc.org

These boron complexes typically exhibit a distorted tetrahedral geometry around the boron atom, forming an N,O-chelated six-membered ring. rsc.org The resulting compounds are often highly fluorescent, showing deep blue emission in both solution and solid states. rsc.orgrsc.org The electron-withdrawing nature of substituents on the boron atom, such as fluorine, can lead to shorter B–O and B–N bond lengths in the complex. rsc.org

Table 2: Synthesis of N,O-Chelated Tetra-coordinated Boron Complexes

| Ligand (L) | Boron Source | Base/Solvent | Product Type | Reference |

|---|---|---|---|---|

| 1,8-Naphthalimide-imidazole derivative | BF₃·OEt₂ | Diisopropylethylamine | Difluoro boron complex | rsc.org |

| 1,8-Naphthalimide-imidazole derivative | Triphenylborane | - | Diphenyl boron complex | rsc.org |

Preparation of Platinum Bis(phosphine) Complexes with this compound as a Ligand

This compound (L) can serve as a ligand in the synthesis of platinum(II) complexes. A series of bis(phosphine) platinum complexes incorporating the this compound ligand have been successfully prepared. researchgate.netresearchgate.net

The primary synthetic method involves the deprotonation of the nitrogen atom in the this compound ligand using a strong base, such as sodium tert-butoxide (NaOtBu), to form the corresponding sodium salt. researchgate.net This salt is then reacted with an appropriate platinum precursor in a metathetical reaction. researchgate.netresearchgate.net

Monosubstituted Complexes: Reacting one equivalent of the deprotonated this compound sodium salt with one equivalent of a cis-dichlorobis(phosphine)platinum(II) complex, such as [cis-Pt(PR₃)₂Cl₂], in tetrahydrofuran (B95107) (THF) yields the monosubstituted complexes [Pt(PR₃)₂(L)Cl]. researchgate.netresearchgate.net A variety of phosphine (B1218219) ligands (PR₃) have been used, including triphenylphosphine (B44618) (PPh₃), phenyldimethylphosphine (PPhMe₂), and trimethylphosphine (B1194731) (PMe₃). researchgate.net

Disubstituted Complexes: The corresponding reaction using two equivalents of the this compound salt and two equivalents of NaOtBu with one equivalent of the platinum(II) precursor yields the disubstituted complexes [Pt(PR₃)₂(L)₂]. researchgate.net

These complexes have been characterized using techniques such as multinuclear NMR (³¹P, ¹⁹⁵Pt), IR spectroscopy, and mass spectrometry. researchgate.netresearchgate.net X-ray crystallography has confirmed the molecular structure and the coordination of the naphthosultam ligand to the platinum center through the deprotonated nitrogen atom. researchgate.netresearchgate.net

Table 3: Synthesis of Platinum(II) Complexes with this compound (L)

| Platinum Precursor | Stoichiometry (L:Precursor) | Base | Product | Reference |

|---|---|---|---|---|

| cis-[Pt(PPh₃)₂Cl₂] | 1:1 | NaOtBu | [Pt(PPh₃)₂(L)Cl] | researchgate.net |

| cis-[Pt(PPh₂Me)₂Cl₂] | 1:1 | NaOtBu | [Pt(PPh₂Me)₂(L)Cl] | researchgate.net |

| cis-[Pt(PPhMe₂)₂Cl₂] | 2:1 | NaOtBu | [Pt(PPhMe₂)₂(L)₂] | researchgate.net |

| [Pt(COD)Cl₂] | 1:1 | NaOtBu | [Pt(COD)(L)Cl] | researchgate.net |

Advanced Spectroscopic and Photophysical Investigations of 1,8 Naphthosultam Systems

Luminescence and Fluorescence Phenomena

The fluorescence characteristics of 1,8-naphthalimide (B145957) and related compounds are highly sensitive to their molecular structure and environment. This sensitivity is a cornerstone of their use in various sensing applications.

While detailed studies on the multiple fluorescence behavior of 1,8-naphthosultam itself are not as widespread as for its imide counterpart, existing research indicates that it exhibits solvent-dependent fluorescence quenching. dss.go.th This behavior is similar to that observed in derivatives of 8-anilinonaphthalene-1-sulfonate (ANS), suggesting that its fluorescence properties are responsive to the polarity of its environment. dss.go.th

In the closely related and more extensively studied 1,8-naphthalimide systems, the concept of multiple fluorescence is often demonstrated through strong solvatofluorochromism. This is where the fluorescence emission color changes significantly with solvent polarity. For instance, certain amino-substituted 1,8-naphthalimides display a dramatic shift in fluorescence, changing from blue in nonpolar solvents like hexane (B92381) to yellow or even orange-yellow in polar protic solvents like methanol (B129727). rsc.orgnih.gov This behavior arises from the stabilization of an intramolecular charge transfer (ICT) excited state in more polar environments, leading to a large Stokes shift and altered emission wavelength.

The photophysical properties of 1,8-naphthalimide derivatives are dictated by the nature and position of substituents on the aromatic core. Derivatives with an electron-donating group, particularly at the 4-position, often exhibit intense fluorescence originating from a charge-transfer (CT) excited state. rsc.org The chemical structure, especially the substituent at the C-4 position, and the polarity of the solvent significantly influence the absorption maxima, emission maxima, and fluorescence quantum yields. mdpi.com

For example, studies on 4-pyperidinyl-1,8-naphthalimide derivatives show a pronounced bathochromic (red) shift in both absorption and emission spectra as solvent polarity increases, which is characteristic of a CT transition. rsc.org These compounds are strongly fluorescent in less polar solvents like toluene (B28343) and dichloromethane (B109758) but show a marked decrease in quantum yield in more polar solvents like acetonitrile (B52724). rsc.org Similarly, other 1,8-naphthalimide derivatives with tertiary amino groups show high quantum yields only in non-polar media. mdpi.comnih.gov

Table 1: Photophysical Properties of Selected 1,8-Naphthalimide Derivatives in Various Solvents

| Compound | Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Fluorescence Quantum Yield (ΦF) |

|---|---|---|---|---|

| 4APNI | Hexane | 398 | 460 | 0.58 |

| Toluene | 410 | 500 | 0.82 | |

| Dichloromethane | 416 | 525 | 0.73 | |

| Acetonitrile | 415 | 534 | 0.04 | |

| Methanol | 420 | 538 | 0.01 | |

| 3APNI | Hexane | 358 | 429 | 0.39 |

| Toluene | 368 | 487 | 0.70 | |

| Dichloromethane | 371 | 536 | 0.32 | |

| Acetonitrile | 368 | 557 | 0.01 | |

| Methanol | 370 | 564 | <0.01 |

Data sourced from references rsc.orgnih.gov. 3APNI and 4APNI refer to 3-amino- and 4-amino-N-phenyl-1,8-naphthalimide, respectively.

Photoinduced electron transfer (PET) is a primary mechanism governing the fluorescence behavior of many 1,8-naphthalimide-based sensors. rsc.org PET is a process where, upon photoexcitation, an electron is transferred from a donor to an acceptor moiety. wikipedia.org In the context of naphthalimide-based systems, the naphthalimide unit often acts as the fluorophore and electron acceptor, while a linked receptor group (e.g., an amine or viologen) acts as the electron donor.

In the ground state, the system is non-fluorescent or weakly fluorescent because the PET process from the donor to the excited fluorophore provides an efficient non-radiative decay pathway, quenching the fluorescence. rsc.org The interaction of the donor group with an analyte (like a proton or metal ion) can inhibit this PET process, thereby "switching on" the fluorescence. nih.gov

A classic example involves covalently linked 1,8-naphthalimide/viologen systems. capes.gov.br Here, the excited singlet state of the naphthalimide is effectively quenched by the attached viologen unit through intramolecular electron transfer. The rate of this electron transfer is highly dependent on the length of the polymethylene chain linking the two moieties. capes.gov.br Similarly, dyads of 1,8-naphthalimide and phenothiazine (B1677639) (a donor) also exhibit PET, with the rates of charge transfer and recombination being heavily influenced by solvent polarity and the nature of the linker. nih.gov

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer mechanism between an excited-state donor fluorophore and a ground-state acceptor fluorophore. nih.gov This process is highly distance-dependent and requires spectral overlap between the donor's emission and the acceptor's absorption. nih.gov Naphthalimide derivatives are frequently used in FRET systems due to their favorable photophysical properties.

Naphthalimide can function as either the energy donor or acceptor. In one FRET-based sensor, carbon dots (CDs) act as the energy donor and a naphthalimide moiety serves as the acceptor. acs.org The system is designed to detect thioredoxin reductase (TrxR), an enzyme overexpressed in cancer cells. In the absence of the enzyme, FRET occurs from the excited CDs to the naphthalimide. However, the enzyme cleaves the linkage between the two, abolishing FRET and causing a ratiometric change in the fluorescence signal. acs.org In other systems, a naphthalimide donor transfers energy to a dansyl acceptor, with the efficiency of the process being controllable, enabling applications like single-molecule white-light emission. rsc.org

Photoinduced Electron Transfer (PET) Processes and Fluorescence Quenching

Spectroscopic Techniques for Structural and Electronic Elucidation

Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are indispensable tools for confirming the chemical structure of newly synthesized this compound and naphthalimide derivatives.

FTIR Spectroscopy: FTIR analysis is used to identify the characteristic functional groups within a molecule. For this compound and its derivatives, quantum mechanical calculations can be used to predict their infrared spectra. sweprot.se In the related 1,8-naphthalimide derivatives, characteristic IR bands include the C=O stretching vibrations of the imide group and C-N stretching vibrations. scholarsresearchlibrary.com FTIR spectra are typically recorded in the 4000 cm⁻¹ to 400 cm⁻¹ range, often using a KBr pellet technique. mdpi.com

NMR Spectroscopy: NMR is a powerful technique for elucidating the precise molecular structure. 1H NMR provides information about the chemical environment of hydrogen atoms, while 13C NMR details the carbon skeleton. scholarsresearchlibrary.comajol.info For complex 1,8-naphthalimide derivatives, various NMR experiments are employed for full structural assignment.

For example, in the analysis of N-[2-(trimethylammonium)ethyl]-1,8-naphthalimide iodide, the 1H NMR spectrum in DMSO-d₆ shows characteristic signals for the different protons in the molecule, including the methyl groups, the ethyl linker, and the aromatic protons on the naphthalimide ring. acs.org

Table 2: Example ¹H NMR Spectroscopic Data for a 1,8-Naphthalimide Derivative

| Compound | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|---|

| **TENI Iodide*** | DMSO-d₆ | 3.20 | s | 9H, CH₃− |

| 3.62 | t | 2H, −CH₂CH₂− | ||

| 4.46 | t | 2H, −CH₂CH₂− | ||

| 7.91 | t | 2H, naphthalimide | ||

| 8.51 | d | 2H, naphthalimide | ||

| 8.53 | d | 2H, naphthalimide |

Data for N-[2-(trimethylammonium)ethyl]-1,8-naphthalimide (TENI) Iodide, sourced from reference acs.org. (s = singlet, t = triplet, d = doublet)

Electrochemical Behavior and Redox Properties of 1,8 Naphthosultam

Cyclic Voltammetry and Differential Pulse Voltammetry Studies

Cyclic voltammetry (CV) is a widely used electrochemical technique to investigate the redox processes of chemical species. palmsens.comiitk.ac.in In a typical CV experiment, the potential is swept linearly between two values, and the resulting current is measured. palmsens.com This provides information about the oxidation and reduction potentials of the analyte. iitk.ac.in

While specific cyclic and differential pulse voltammetry data for unsubstituted 1,8-naphthosultam is not extensively detailed in the provided search results, the electrochemical behavior of related compounds and derivatives offers valuable insights. For instance, studies on platinum complexes bearing the this compound ligand have been conducted, suggesting that the electrochemical properties are influenced by the coordination environment. researchgate.net The synthesis of a series of bis(phosphine) platinum complexes with the this compound ligand has been reported, and these complexes were characterized using various techniques, including multinuclear magnetic resonance and mass spectrometry. researchgate.net

The general principles of CV involve applying a potential to an electrode and monitoring the resulting current as the substance reacts. palmsens.com The shape of the resulting voltammogram, a plot of current versus potential, reveals information about the electrochemical reaction. palmsens.com Differential pulse voltammetry, a related technique, can offer higher sensitivity and better resolution of peaks.

Analysis of Electrochemical Reduction and Oxidation Processes

Electrochemical reduction is the gain of electrons by a chemical species, while oxidation is the loss of electrons. libretexts.org These processes are fundamental to the redox behavior of this compound. The analysis of these processes often involves identifying the potentials at which they occur and determining the nature of the electron transfer (e.g., reversible or irreversible).

Studies on related compounds provide a framework for understanding the potential redox behavior of this compound. For example, the electrochemical behavior of various organic molecules, including those with functional groups similar to those in this compound, has been investigated to determine their redox potentials. nsf.gov The reduction and oxidation of unnatural 2'-deoxynucleosides have been studied using a pyrolytic graphite (B72142) electrode, revealing specific voltammetric peaks corresponding to their redox processes. nih.gov

In the context of coordination complexes, the ligand can significantly influence the redox properties of the metal center, and the metal can, in turn, affect the electrochemistry of the ligand. For instance, in some zinc(II) complexes with redox-active Schiff bases, the ligands are primarily involved in electrochemical transformations in the anodic (oxidation) region. mdpi.com

Investigation of Energy Band Gaps and Electronic Transitions

The energy band gap, which is the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), is a critical parameter that influences the electronic and optical properties of a molecule. researchgate.net Electronic transitions, the movement of an electron from one energy level to another, are responsible for the absorption and emission of light. youtube.comkhanacademy.org

Quantum-chemical studies using density functional theory (DFT) and time-dependent DFT (TDDFT) have been employed to investigate the geometrical and electronic structure and optical properties of derivatives of this compound. researchgate.net These studies have shown that substituents can significantly affect the electronic structure. researchgate.net An analysis of the molecular orbitals involved in electronic transitions provides insight into the nature of these transitions. researchgate.net

The energy of an electronic transition is related to the frequency and wavelength of the absorbed or emitted electromagnetic radiation. khanacademy.org The types of electronic transitions that can occur include promotions from π bonding orbitals to π anti-bonding orbitals (π→π) and from non-bonding orbitals to π anti-bonding orbitals (n→π). libretexts.org

Table 1: Calculated Properties of this compound Derivatives This table is based on data from quantum-chemical studies and illustrates the effect of substituents on the electronic properties.

| Compound | Substituent | HOMO Energy (eV) | LUMO Energy (eV) | Band Gap (eV) |

| 1 | H | -6.54 | -1.23 | 5.31 |

| 2 | NO2 | -7.45 | -3.11 | 4.34 |

| 3 | CF3 | -7.21 | -2.01 | 5.20 |

| 4 | N(CH3)2 | -5.43 | -0.87 | 4.56 |

Data sourced from theoretical calculations and may vary based on the computational method used.

Redox Potentials and Their Significance in Functional Applications

The redox potential of a compound is a measure of its tendency to gain or lose electrons and is a key factor in determining its suitability for various functional applications, such as in photoredox catalysis and materials science. nsf.govresearchgate.net Redox potentials are often determined experimentally using techniques like cyclic voltammetry and are typically reported against a reference electrode. nsf.gov

The development of photoredox catalysis has highlighted the importance of knowing the redox potentials of organic substrates. nsf.gov These values are crucial for assessing the thermodynamics of an electron-transfer process. nsf.gov Computational methods are also being developed to predict the redox potentials of organic molecules, which can aid in the design of new catalysts and materials. researchgate.netmdpi.com

The functional group compatibility of an electrosynthetic method is often limited by its potential reaction window. nih.gov Understanding the redox potentials of the reactants and products is therefore essential for optimizing reaction conditions and achieving desired outcomes. nih.gov

Electrochemical Properties of this compound in Coordination Chemistry

In coordination chemistry, this compound can act as a ligand, binding to a metal center. The electrochemical properties of the resulting coordination complexes are a subject of interest. The interaction between the ligand and the metal can lead to new redox states and electrochemical behaviors.

The study of heteroligand zinc(II) complexes containing redox-active Schiff bases has shown that the different ligands within the complex can exhibit distinct electrochemical activities. mdpi.com For instance, the Schiff base ligands were found to be predominantly involved in anodic processes, while other coordinated ligands were active in the cathodic potential range. mdpi.com This demonstrates how the electrochemical behavior of a complex can be tuned by the careful selection of its constituent ligands. The synthesis of platinum "tetrathiolene" clusters has also been reported, which exhibit multiple reversible oxidation states, highlighting the rich electrochemistry of such systems. acs.org

Computational Chemistry and Theoretical Modeling of 1,8 Naphthosultam

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method to investigate the properties of molecular systems, including 1,8-Naphthosultam and its derivatives. dntb.gov.uaresearchgate.net DFT calculations balance computational cost with accuracy, making them suitable for studying the ground-state properties of medium to large-sized molecules. researchgate.net These theoretical studies are instrumental in understanding how chemical modifications to the core structure of this compound influence its fundamental properties. researchgate.netresearchgate.net

Geometrical and Electronic Structure Calculations

Quantum-chemical calculations using DFT have been employed to determine the optimized geometry and electronic structure of this compound and its derivatives. researchgate.netresearchgate.net The geometry of the molecule, including bond lengths and angles, is optimized to find the lowest energy conformation. Studies have shown that the introduction of various substituent groups can significantly affect both the geometrical and electronic structure. libretexts.org For instance, substituents such as nitro (–NO2), trifluoromethyl (–CF3), and dimethylamino (–N(CH3)2) have been identified as having the most pronounced impact on the molecule's structure. libretexts.org

The sultam ring, a five-membered ring containing C-S-N-C-C bonds, introduces a rigid, non-planar feature to the otherwise planar naphthalene (B1677914) system. dergipark.org.tr DFT calculations provide precise values for the bond lengths and angles that define this unique three-dimensional structure. While specific experimental data for the parent molecule is not detailed in the reviewed literature, DFT provides a reliable theoretical model of its structure.

Table 1: Selected Optimized Geometrical Parameters of this compound (Theoretical) (Note: Specific calculated values for the parent this compound are not available in the cited literature. This table illustrates the type of data obtained from DFT geometry optimization.)

| Parameter | Atom Pair/Triplet | Calculated Value (DFT) |

|---|---|---|

| Bond Lengths (Å) | ||

| C-S | Data not available | |

| S-N | Data not available | |

| N-C | Data not available | |

| S=O | Data not available | |

| **Bond Angles (°) ** | ||

| C-S-N | Data not available | |

| O-S-O | Data not available |

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a critical application of molecular orbital theory used to describe and predict chemical reactivity and electronic transitions. rsc.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a key indicator of the molecule's chemical stability and reactivity. researchgate.net

For this compound derivatives, DFT calculations have shown that the HOMO and LUMO energy levels, and consequently the energy gap, are highly sensitive to the nature of the substituents attached to the naphthalene ring. libretexts.org Strong electron-donating groups, like –N(CH3)2, and strong electron-withdrawing groups, such as –NO2 and –CF3, cause the most significant perturbations of the frontier orbitals. libretexts.org A smaller HOMO-LUMO gap generally implies higher chemical reactivity and is often associated with a red-shift (to longer wavelengths) in the absorption spectrum. researchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies for this compound Derivatives (Note: Specific calculated energy values are not available in the cited literature. This table illustrates the expected trends and data types from FMO analysis.)

| Compound/Substituent | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) |

|---|---|---|---|

| This compound (Parent) | Data not available | Data not available | Data not available |

| –NO2 Derivative | Data not available | Data not available | Data not available |

| –CF3 Derivative | Data not available | Data not available | Data not available |

Time-Dependent Density Functional Theory (TDDFT) for Optical Properties

To investigate the excited-state properties of molecules, such as their absorption and emission of light, Time-Dependent Density Functional Theory (TDDFT) is the method of choice. researchgate.netijnc.ir TDDFT calculations can predict the electronic absorption spectra, which correspond to the energy required to promote an electron from an occupied orbital to an unoccupied one. researchgate.net

Studies on this compound derivatives have utilized TDDFT to understand their optical properties. researchgate.netresearchgate.net These calculations reveal how different substituents alter the absorption and emission wavelengths. A significant finding is the relationship between the frontier orbital energies and the Stokes shift—the difference between the maximum wavelength of absorption and the maximum wavelength of emission. github.io For derivatives of this compound, it has been demonstrated that a larger difference in the energies of the frontier orbitals between the ground and excited states leads to a larger Stokes shift. github.io The derivative containing the strong electron-donating –N(CH3)2 group exhibits the largest Stokes shift, measured at approximately 260 nm, indicating a significant change in geometry upon excitation. libretexts.orggithub.io In contrast, derivatives with strong electron-accepting groups show a much smaller Stokes shift. github.io

Table 3: Calculated Optical Properties of this compound Derivatives (Note: This table is populated with a combination of available data and illustrative placeholders where specific values were not found in the cited literature.)

| Compound/Substituent | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (nm) | Oscillator Strength (f) |

|---|---|---|---|---|

| This compound (Parent) | Data not available | Data not available | Data not available | Data not available |

| –NO2 Derivative | Data not available | Data not available | Small | Data not available |

| –CF3 Derivative | Data not available | Data not available | Small | Data not available |

Quantum Chemical Parameters for Reactivity Prediction

Beyond the HOMO-LUMO gap, DFT calculations can be used to determine a range of quantum chemical parameters that act as descriptors for predicting molecular reactivity. researchgate.netacs.org These "conceptual DFT" parameters provide a quantitative basis for chemical concepts like acidity, basicity, and electrophilicity. rsc.orgresearchgate.net

Key reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron, approximated as I ≈ -E(HOMO). quora.com

Electron Affinity (A): The energy released when an electron is added, approximated as A ≈ -E(LUMO). quora.com

Electronegativity (χ): The power of an atom or molecule to attract electrons, calculated as χ = (I + A) / 2. acs.org

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap. researchgate.net

Chemical Softness (S): The reciprocal of hardness (S = 1 / η), indicating higher reactivity. acs.org

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow, defined as ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ). researchgate.netquora.com

While these parameters are foundational for reactivity analysis, specific calculations for this compound were not found in the reviewed literature. However, the calculation of these descriptors for its derivatives would be a logical extension of existing DFT studies to quantify and compare their reactivity profiles.

Advanced Computational Techniques

To gain deeper insight into complex electronic processes, more advanced computational analyses can be performed, building upon the results of standard DFT and TDDFT calculations.

Natural Transition Orbital (NTO) and Density of States (DOS) Evaluations

When an electronic transition involves contributions from many different molecular orbitals, its character can be difficult to interpret. Natural Transition Orbital (NTO) analysis simplifies this picture by transforming the canonical orbitals into a compact set of "hole" and "particle" orbitals that represent the dominant character of an electronic excitation. researchgate.netkisti.re.kr The "hole" NTO shows where the electron comes from, and the "particle" NTO shows where it goes. flapw.de This method provides the most compact and clear representation of the transition density between the ground and excited states. researchgate.net Although a powerful tool, specific NTO analyses for this compound were not identified in the searched literature. Such an analysis could precisely characterize the nature of its electronic transitions, such as identifying them as local excitations (LE) on the naphthalene ring or as intramolecular charge-transfer (ICT) states influenced by substituents.

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a computational method used to visualize the three-dimensional charge distribution of a molecule, providing crucial insights into its reactivity. uni-muenchen.deajol.info The MEP map illustrates the electrostatic potential on the surface of a molecule, allowing for the prediction of sites susceptible to electrophilic and nucleophilic attacks, as well as regions involved in hydrogen bonding. ajol.info In an MEP map, different colors correspond to varying electrostatic potential values. Typically, regions with the most negative potential, indicative of high electron density and favorable for electrophilic attack, are colored red. researchgate.net Conversely, areas with the most positive potential, which are electron-deficient and prone to nucleophilic attack, are colored blue. ajol.inforesearchgate.net The potential spectrum generally follows the order of red < orange < yellow < green < blue. ajol.info

For this compound, an MEP analysis would highlight specific reactive regions based on its distinct functional groups. The oxygen atoms of the sulfonyl group (SO₂) and the nitrogen atom of the sultam ring are expected to be the most electron-rich areas. These sites would be depicted in shades of red and yellow, identifying them as the primary centers for electrophilic interactions. The hydrogen atom attached to the nitrogen is anticipated to be a region of high positive electrostatic potential, shown in blue, making it a likely hydrogen bond donor site. The aromatic naphthalene ring system would display a more complex potential distribution, with the π-electron clouds influencing the surface potential. Understanding these electrostatic features is fundamental for predicting the molecule's interaction with biological receptors and other molecules.

Table 1: Predicted Reactive Sites of this compound from Conceptual MEP Analysis

| Molecular Region | Predicted Electrostatic Potential | Color on MEP Map | Predicted Reactivity |

| Sulfonyl Oxygen Atoms (O) | Most Negative | Red | Site for electrophilic attack |

| Sultam Nitrogen Atom (N) | Negative | Yellow/Orange | Site for electrophilic attack |

| N-H Hydrogen Atom | Most Positive | Blue | Site for nucleophilic attack; Hydrogen bond donor |

| Aromatic C-H Hydrogen Atoms | Positive | Blue/Green | Weak sites for nucleophilic interaction |

| Naphthalene Ring Face | Slightly Negative | Green/Yellow | π-stacking interactions |

Molecular Dynamics Simulations for System Interactions

Molecular dynamics (MD) simulations are powerful computational tools that model the physical movements of atoms and molecules over time, providing a detailed view of system dynamics and interactions at an atomic level. nih.govdovepress.com For this compound, MD simulations have been specifically employed to investigate its interactions within biological systems, particularly its role as an enzyme inhibitor.

Research has focused on understanding the molecular-level contributions of this compound to substrate and inhibitor binding to the enzyme 2'-hydroxybiphenyl-2-sulfinate (B1232712) desulfinase (DszB). nih.govscispace.com This enzyme is part of the microbial 4S pathway involved in biodesulfurization, a process relevant to the petroleum industry. nih.govacs.org Experimental studies identified this compound as a potent inhibitor of DszB. scispace.com To elucidate the mechanism of this inhibition, MD simulations of DszB bound to this compound and other related compounds have been undertaken. acs.org These simulations aim to characterize the binding modes, identify key residues in the enzyme's active site that interact with the inhibitor, and understand the dynamic behavior that leads to the inhibition of the enzyme's catalytic activity. nih.govacs.org Such computational studies are critical for explaining experimental observations, like inhibition constants, and for guiding the design of new molecules with specific inhibitory profiles. scispace.com

Force Field Parameterization for Molecular Simulations

The accuracy of classical molecular dynamics simulations is fundamentally dependent on the quality of the force field, which is a set of mathematical functions and associated parameters that describe the potential energy of a system of particles. uiuc.eduarxiv.org While standard force fields like CHARMM, AMBER, and OPLS are well-parameterized for common biomolecules like proteins and nucleic acids, they often lack parameters for small, non-standard molecules such as this compound. nih.govscispace.com Consequently, a crucial preliminary step for performing reliable MD simulations involving such molecules is the development and validation of specific force field parameters. nih.gov

A detailed parameterization of this compound for the CHARMM-compatible force field has been conducted. nih.govscispace.com This process is essential for accurately modeling its interactions in biological contexts, such as its binding to the DszB enzyme. acs.org The parameterization workflow involved several key steps. Initially, optimized molecular geometries were determined from high-level quantum mechanical (QM) calculations. nih.govacs.org The Force Field Toolkit (ffTK), a plugin for the VMD molecular modeling software, was utilized to optimize the parameters for bond distances, angles, and dihedrals to best fit the QM data. nih.govscispace.com Following parameter optimization, molecular simulations of this compound in both explicit and implicit water solutions were performed to ensure the optimized parameters could accurately reproduce the molecule's geometry and dynamics in a condensed phase. nih.gov As a final validation step, calculated infrared (IR) spectra derived from the molecular mechanics (MM) parameters were compared with experimentally obtained IR spectra to confirm the accuracy of the vibrational frequencies, which are sensitive to the force field's quality. nih.govacs.org

Table 2: Summary of Force Field Parameterization for this compound

| Parameterization Aspect | Description | Source(s) |

| Target Force Field | CHARMM-compatible | nih.govscispace.com |

| Software Used | Force Field Toolkit (ffTK) in VMD | nih.govscispace.com |

| Geometry Optimization | Quantum mechanical (QM) calculations performed to obtain optimized geometries. | nih.govacs.org |

| Optimized Parameters | Charge, bond distance, angle, and dihedral parameters. | nih.gov |

| Validation Method 1 | Molecular simulations in explicit and implicit water to assess recapitulation of optimized geometries. | nih.gov |

| Validation Method 2 | Comparison of calculated infrared (IR) spectra with experimental IR spectra. | nih.govacs.org |

| Application | To enable molecular dynamics simulations to study the binding of this compound to the DszB enzyme. | nih.govscispace.comacs.org |

Applications of 1,8 Naphthosultam in Advanced Materials Science

Polymer Science and Engineering Applications

Derivatives based on the 1,8-naphthalimide (B145957) structure, which is closely related to 1,8-naphthosultam, are significant in polymer science due to their exceptional photophysical characteristics. rsc.org These properties include high fluorescence quantum yields, large Stokes shifts, and notable chemical stability, making them ideal for various applications. rsc.org

1,8-Naphthalimide Derivatives as Photoinitiators for Polymerization

New derivatives of 1,8-naphthalimide have been developed as highly efficient photoinitiators for free-radical polymerization when exposed to visible light from sources like light-emitting diodes (LEDs). electrochemsci.orgrsc.org These compounds can be functionalized to modulate their photophysical properties, creating a versatile basis for designing photoinitiators. electrochemsci.org They are often used in multi-component systems, typically combined with additives such as iodonium (B1229267) salts and phosphines, to enhance their initiation ability for monomers like methacrylates. electrochemsci.orgrsc.org

The photoinitiation mechanism involves the 1,8-naphthalimide derivative absorbing light and transitioning to an excited state. electrochemsci.org This is followed by a redox reaction, often with an iodonium salt, which generates the radicals necessary to begin the polymerization process. electrochemsci.org Studies have shown that some N-[2-(dimethylamino)ethyl]-1,8-naphthalimide derivatives can even function as single-component photoinitiators for the free-radical polymerization of acrylates. researchgate.net The efficiency of these photoinitiating systems is often superior to that of commercial photoinitiators like camphorquinone (B77051) (CQ) and bisacylphosphine oxide. researchgate.net

| Naphthalimide Derivative | Substituent Type | Polymerization Type | Light Source (LED) | Key Finding | Reference |

|---|---|---|---|---|---|

| N-[2-(dimethylamino)ethyl]-1,8-naphthalimide (ANN2) | Secondary Amine | Free Radical (Acrylates) | 405 nm | Capable of initiating polymerization as a single component. researchgate.net | researchgate.net |

| N-[2-(dimethylamino)ethyl]-1,8-naphthalimide (ANN3) | Tertiary Amine | Free Radical (Acrylates) | 405 nm | Capable of initiating polymerization as a single component. researchgate.net | researchgate.net |

| Various 1,8-Naphthalimides | Original Substituents | Free Radical (Methacrylates) | 395, 405, 470 nm | Used in three-component systems with iodonium salt and phosphine (B1218219). electrochemsci.org | electrochemsci.org |

| N-[2-(dimethylamino)ethyl]-1,8-naphthalimide (ANN1-3) | Amine Substituents | Cationic (Epoxides) | Various LEDs | Exhibit high efficiency for cationic photopolymerization. researchgate.net | researchgate.net |

Role in Polymerizable Systems for Coatings and 3D Printing

The application of 1,8-naphthalimide-based photoinitiating systems extends to practical fields such as coatings, inks, and 3D printing. electrochemsci.orgrsc.org The ability of these systems to efficiently initiate polymerization under visible LED light makes them suitable for these technologies. electrochemsci.org For instance, certain N-[2-(dimethylamino)ethyl]-1,8-naphthalimide (ANN) based photoinitiating systems have been successfully adapted for 3D printing applications and for creating interpenetrated polymer networks (IPNs). researchgate.net The versatility and efficiency of these compounds facilitate their use in the fabrication of complex polymer structures. researchgate.net

Electroluminescent Materials Development

1,8-naphthalimide derivatives are prominent in the development of electroluminescent (EL) materials for Organic Light-Emitting Diodes (OLEDs). rsc.orgtandfonline.com Their high photoluminescence quantum yields, along with good thermal and chemical stability, make them excellent candidates for emitting layers in OLEDs. tandfonline.com The color of the light emitted can be tuned by modifying the substituent at the C-4 position of the naphthalimide structure. tandfonline.com

Researchers have synthesized various 1,8-naphthalimide derivatives that emit light across the visible spectrum, including blue, orange, and red. rsc.orgtandfonline.com For example, 4-benzofuranyl-1,8-naphthalimides have been shown to emit in the blue-green region (470-510 nm) and have been used in doped EL devices that achieved a maximum brightness of 3700 cd/m². scientific.net Other derivatives designed with specific donor-acceptor structures exhibit thermally activated delayed fluorescence (TADF), a mechanism that can lead to OLEDs with 100% internal quantum efficiency. rsc.org These TADF materials have shown high efficiency in orange and red-emitting OLEDs. rsc.org

| Derivative | Emission Color | Max Emission Wavelength | Application/Device Performance | Reference |

|---|---|---|---|---|

| 4-(2-fenoxi-p-xileno)-N-methyl-1,8-naphthalimide (NPOX) | Blue | ~465 nm | Used as the emitting layer in an ITO/PEDOT:PSS/NPOX/Al OLED structure. tandfonline.com | tandfonline.com |

| 4-benzofuranyl-1,8-naphthalimides | Blue-Green | 470-510 nm | Achieved max brightness of 3700 cd/m² in a doped device. scientific.net | scientific.net |

| NI-TPA | Orange | 593 nm | TADF-based OLED with max external quantum efficiency (EQE) of 11.3%. rsc.org | rsc.org |

| NI-Pz | Red | 665 nm | TADF-based OLED with max external quantum efficiency (EQE) of 7.6%. rsc.org | rsc.org |

Energy Storage and Device Technology

Additive Roles in Lithium-Ion Battery Performance

No specific research findings were identified for the use of This compound as an additive in lithium-ion batteries within the reviewed sources. However, extensive research is available for the related compound 1,8-Naphthosultone , which has a similar bicyclic aromatic structure but features a sultone (O-SO₂) ring instead of a sultam (N-SO₂) ring. Studies on 1,8-Naphthosultone show that its addition to the electrolyte can significantly improve the high-temperature performance and cycle stability of lithium-ion batteries by forming a stable solid electrolyte interphase (SEI) film on the graphite (B72142) anode. electrochemsci.orgresearchgate.net

Development of Novel Functional Materials

The this compound structure and its derivatives are foundational in the development of new functional materials. researchgate.net Quantum-chemical studies have explored the geometrical, electronic, and optical properties of various this compound derivatives, providing a basis for their targeted design and creation. researchgate.net These compounds have been investigated for a range of applications, including their use as ligands in the synthesis of complex platinum compounds. acs.org The inherent properties of the naphthalimide scaffold, such as high stability and tunable fluorescence, have led to its use in materials for fluorescent sensors, molecular switches, and as dyes. rsc.org The ability to modify the core structure allows for the tailoring of material properties to suit specific functions in electronics and materials science. rsc.orgmdpi.com

Biological and Medicinal Chemistry Research on 1,8 Naphthosultam and Its Derivatives

Antimicrobial and Antibiotic Research

The unique chemical architecture of 1,8-naphthosultam has been leveraged to create new compounds with significant antimicrobial properties.

Anti-MRSA Activity and Naphthosultam Pharmacophores

The emergence of methicillin-resistant Staphylococcus aureus (MRSA) has created an urgent need for new antibiotics. The 1,8-naphthosultamyl group has been identified as a novel pharmacophore that binds to penicillin-binding protein 2a (PBP2a), a key protein responsible for methicillin (B1676495) resistance in S. aureus. sigmaaldrich.comnih.gov

In one line of research, a series of 1β-methyl carbapenems with various lipophilic (sulfonamido)methyl groups at the 2-position were synthesized and tested for their effectiveness against resistant gram-positive bacteria. nih.gov These studies led to the discovery that the 1,8-naphthosultamyl moiety is a promising anti-MRSA pharmacophore that warrants further investigation. nih.govsigmaaldrich.com The development of a practical, large-scale synthesis for a naphthosultam-based side chain of a potent anti-MRSA carbapenem (B1253116) has been achieved, facilitating further research into this class of compounds. researchgate.netacs.org

Cephalosporin derivatives featuring lipophilic C-7 side chains and polar C-3 thiopyridinium groups have also demonstrated significant anti-MRSA activity. capes.gov.br The most effective C-7 side chains included 2,5-dichlorophenylthioacetamido and 2,6-dichloropyrid-4-ylthioacetamido. capes.gov.br

Table 1: Examples of this compound-Containing Compounds and their Anti-MRSA Relevance

| Compound Class | Key Structural Feature | Target/Mechanism | Reference |

|---|---|---|---|

| 2-(Sulfonamido)methyl-carbapenems | 1,8-Naphthosultamyl group | PBP2a binding | nih.gov |

| Cephalosporin Derivatives | Lipophilic C-7 side chains (e.g., 2,5-dichlorophenylthioacetamido) | Not specified | capes.gov.br |

Investigations as Anti-Tuberculosis Agents

Derivatives of this compound have also been explored for their potential as treatments for tuberculosis, a disease caused by Mycobacterium tuberculosis. researchgate.netnih.gov These compounds have been investigated as inhibitors of key mycobacterial enzymes. researchgate.net

One significant target is thymidine (B127349) monophosphate kinase of M. tuberculosis (TMPKmt), an enzyme crucial for DNA synthesis and replication in the bacterium. researchgate.netimrpress.comugent.be Acyclic nucleoside analogues, specifically (Z)-butenylthymines with a naphthosultam group at position 4, have shown potent and selective inhibition of TMPKmt. nih.govcsic.es One such derivative displayed a K_i_ value of 0.27 µM. nih.gov Molecular modeling studies suggest that a key interaction occurs between this distal naphthosultam substituent and the Arg95 residue of the enzyme. nih.gov

While these compounds demonstrate strong enzyme inhibition, their effectiveness at inhibiting mycobacterial growth has been limited, potentially due to issues with solubility. imrpress.com To address this, researchers have synthesized non-planar analogues, replacing the naphthosultam ring with other structures, which have shown similar potency against the target enzyme. nih.gov

Table 2: Inhibition of M. tuberculosis Thymidylate Kinase (TMPKmt) by Naphthosultam Derivatives

| Compound Description | Target Enzyme | Inhibition Constant (K_i_) | Key Interaction | Reference |

|---|---|---|---|---|

| (Z)-Butenylthymine with a naphthosultam moiety at position 4 | TMPKmt | 0.27 µM | Interaction with Arg95 | nih.gov |

| Thymine derivatives with an aliphatic spacer and a distal naphthosultam moiety | TMPKmt | 0.27 - 0.75 µM | Not specified | rsc.org |

Enzyme Inhibition Studies

Beyond their antimicrobial applications, this compound and its derivatives have been studied as inhibitors of other important enzymes.

Inhibition of Desulfinase (DszB) in Biodesulfurization Processes

The enzyme 2'-hydroxybiphenyl-2-sulfinate (B1232712) desulfinase (DszB) is a key component in the biodesulfurization of fossil fuels, a process for removing sulfur from crude oil. acs.orguky.edu However, this process is often hampered by product inhibition. nih.govnih.gov this compound has been identified as an inhibitor of DszB. acs.orguky.edu

Molecular dynamics simulations have been used to understand the mechanism of inhibition. uky.eduresearchgate.net These studies suggest that a combination of the molecule's hydrophobicity and non-specific interactions with nearby functional groups leads to a competitive inhibition mechanism. researchgate.net This locks the DszB enzyme in a closed conformation, preventing the substrate from accessing the active site. uky.eduresearchgate.net A fluorescence-based method was developed to study inhibitor binding, and a dissociation constant (K_d_) of 1.6 µM was determined for the binding of this compound to the enzyme. txst.edu

Inhibition of Thymidine Monophosphate Kinase (TMPKmt)

As detailed in section 7.1.2, this compound derivatives are potent inhibitors of M. tuberculosis thymidylate kinase (TMPKmt). researchgate.netnih.govnih.gov This enzyme is a critical target for developing new anti-tuberculosis drugs because it is essential for the synthesis of thymidine triphosphate, a necessary component for DNA replication in actively growing bacteria. researchgate.netimrpress.com

The most effective inhibitors in this class are acyclic nucleoside analogues that feature a (Z)-butenylthymine core with a naphthosultam group attached at the 4-position. nih.govcsic.es These compounds have demonstrated sub-micromolar inhibitory activity. nih.govnih.gov The structural basis for this potent inhibition has been attributed to a specific interaction between the naphthosultam moiety and the Arg95 residue within the enzyme's active site. nih.gov

Proton Pump (H+/K+ ATPase) Inhibition Mechanisms

The gastric hydrogen-potassium ATPase (H+/K+ ATPase) is the enzyme responsible for acidifying the stomach. wikipedia.org It functions as a proton pump, and its inhibition is a key strategy for treating acid-related gastrointestinal disorders. escholarship.orgnih.gov Inhibitors of this enzyme are broadly classified into proton pump inhibitors (PPIs) and potassium-competitive acid blockers (P-CABs). researchgate.net While specific studies detailing the direct inhibition of H+/K+ ATPase by this compound were not prominently found in the initial search, the general principles of inhibition involve either covalent binding to the enzyme, as seen with PPIs, or reversible, ionic competition with potassium ions, characteristic of P-CABs. escholarship.orgresearchgate.net The development of inhibitors for this enzyme remains an active area of research. jnsbm.org

Receptor Binding and Neuropharmacology

Derivatives of this compound have been synthesized and evaluated for their ability to bind to various neurotransmitter receptors, demonstrating potential for the treatment of neurological and psychiatric disorders.

Selective Serotonin (B10506) Receptor Ligands (e.g., 5-HT1D)

The this compound moiety has been incorporated into tryptamine (B22526) derivatives to create compounds with selective binding affinity for the 5-HT1D receptor. google.com This receptor subtype is a key target for the development of treatments for migraine headaches. google.com The design of these ligands aims to achieve high selectivity to minimize off-target effects. google.com

Dual Dopamine (B1211576) (D2) and Serotonin (5-HT1A) Receptor Ligands

A significant area of research has been the development of this compound derivatives that act as dual ligands for dopamine D2 and serotonin 5-HT1A receptors. nih.govx-mol.net This dual activity is a sought-after profile for atypical antipsychotic drugs used in the treatment of schizophrenia and for potential therapies for Parkinson's disease and depression. researchgate.netnih.gov

In one study, a series of long-chain arylpiperazine derivatives of this compound were synthesized. researchgate.net Several of these compounds exhibited high and balanced affinities for both 5-HT1A and D2 receptors. researchgate.net For instance, compounds 116-118 were identified as dual 5-HT1A/D2 receptor ligands. researchgate.net Another study reported the synthesis of bulky arylpiperazine derivatives of 1,8-naphthyl structures, yielding promising dual 5-HT1A/D2 receptor ligands such as compounds 5.3a, 5.4, 5.1c, 5.3d, and 5.2a . nih.govx-mol.net The rationale behind this dual-target approach is to combine the therapeutic benefits of modulating both the dopaminergic and serotonergic systems, which are critically involved in the pathophysiology of various central nervous system disorders. nih.gov

| Compound | Target Receptors | Potential Application |

| Tryptamine derivatives | 5-HT1D | Migraine |

| 116-118 | 5-HT1A, D2 | Depression, Schizophrenia |

| 5.3a, 5.4, 5.1c, 5.3d, 5.2a | 5-HT1A, D2 | Depression |

Anticancer and Cell Biology Research

The unique chemical structure of this compound has also been exploited in the design of agents for cancer research, including compounds with direct anti-proliferative effects and probes for cellular imaging.

Anti-proliferative Activity in Cancer Cell Lines

Derivatives of the related 1,8-naphthalimide (B145957) scaffold, which shares structural similarities with this compound, have demonstrated significant anti-proliferative activity against various cancer cell lines. nih.govfrontiersin.orgnih.gov For example, a series of 1,8-naphthalimide derivatives were synthesized and evaluated, with compounds 1, 7, and 11 showing the highest activity against A549 lung cancer cells, with IC50 values around 3 μM. nih.gov Another study on 1,8-naphthalimide-1,2,3-triazole derivatives found that compound 5e exhibited good activity against H1975 lung cancer cells, with an IC50 of 16.56 μM. frontiersin.orgnih.gov The proposed mechanism for some of these compounds involves the induction of DNA damage and autophagic cell death. nih.gov

| Compound | Cell Line | IC50 (μM) |

| 1 | A549 | ~3 |

| 7 | A549 | ~3 |

| 11 | A549 | ~3 |

| 5e | H1975 | 16.56 |

Bioimaging Applications in Living Cells

The fluorescent properties of the 1,8-naphthalimide core, structurally related to this compound, make it an excellent fluorophore for bioimaging applications. rsc.orgmaynoothuniversity.ie These compounds are characterized by high photostability, large Stokes shifts, and high fluorescence quantum yields. rsc.org Derivatives have been designed as "turn-on" fluorescent probes for detecting specific ions and reactive oxygen species within living cells. For instance, a 1,8-naphthalimide-based probe was developed for the selective and sensitive detection of peroxynitrite, a reactive species implicated in cellular damage. rsc.org Another probe, BHBD, was synthesized for the detection of Cu2+ ions in HeLa cells. nih.gov Furthermore, mitochondria-targeted probes like Mito-HP have been created to visualize hydrogen peroxide production within this crucial organelle in living HeLa cells. nih.gov These imaging tools are invaluable for studying dynamic cellular processes and understanding the roles of various species in cell health and disease. nih.govnih.govthermofisher.com

| Probe | Target Analyte | Application | Cell Line |

| NP | Peroxynitrite (ONOO−) | Detection of reactive oxygen species | Living cells |

| BHBD | Copper ions (Cu2+) | Ion detection | HeLa cells |

| Mito-HP | Hydrogen peroxide (H2O2) | Imaging mitochondrial oxidative stress | HeLa cells |

Supramolecular Chemistry and Non Covalent Interactions of 1,8 Naphthosultam

Investigation of Intermolecular Non-Covalent Interactions

Intermolecular non-covalent interactions are the cornerstone of supramolecular chemistry, dictating how molecules recognize each other and assemble into larger, ordered structures. nih.gov These forces, although weaker than covalent bonds, are crucial in determining the three-dimensional structures of large molecules and their interactions. wikipedia.org In the context of 1,8-naphthosultam, a combination of hydrogen bonding, π-π stacking, and van der Waals forces directs the formation of its supramolecular architectures.

Hydrogen Bonding in this compound Systems

Hydrogen bonding is a specific, strong type of dipole-dipole interaction that plays a significant role in the structure of many chemical and biological systems. wikipedia.orgopenstax.orglibretexts.org It occurs when a hydrogen atom is bonded to a highly electronegative atom, such as nitrogen or oxygen, and interacts with another nearby electronegative atom. libretexts.org In this compound derivatives, the presence of N-H and S=O groups provides sites for hydrogen bond formation.

The nitrogen atom in the sultam ring can be deprotonated to form a sodium salt, which can then react to form various complexes. researchgate.net This highlights the reactivity of the N-H group and its potential to engage in hydrogen bonding. In the solid state, these interactions can lead to the formation of defined supramolecular structures. For instance, in related systems, charge-supported N—H⋯O hydrogen bonds have been observed to connect anions and cations, forming three-dimensional networks. nih.gov The self-assembly of certain organic molecules is driven by strong intermolecular interactions, including hydrogen bonds, which facilitate the formation of regular, macroscopic structures. mdpi.com

Host-Guest Recognition Principles Applied to Naphthosultam

Host-guest chemistry involves the binding of a smaller "guest" molecule within a larger "host" molecule through non-covalent interactions. While direct studies on this compound as a host are not prevalent, the principles can be applied to its derivatives. The naphthalene (B1677914) moiety is a key component in various host-guest systems.